ETHYL 2-(4-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE ETHYL 2-(4-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 76981-85-6
VCID: VC5979989
InChI: InChI=1S/C19H20ClNO3S/c1-2-24-19(23)16-14-6-4-3-5-7-15(14)25-18(16)21-17(22)12-8-10-13(20)11-9-12/h8-11H,2-7H2,1H3,(H,21,22)
SMILES: CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C19H20ClNO3S
Molecular Weight: 377.88

ETHYL 2-(4-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

CAS No.: 76981-85-6

Cat. No.: VC5979989

Molecular Formula: C19H20ClNO3S

Molecular Weight: 377.88

* For research use only. Not for human or veterinary use.

ETHYL 2-(4-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE - 76981-85-6

Specification

CAS No. 76981-85-6
Molecular Formula C19H20ClNO3S
Molecular Weight 377.88
IUPAC Name ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C19H20ClNO3S/c1-2-24-19(23)16-14-6-4-3-5-7-15(14)25-18(16)21-17(22)12-8-10-13(20)11-9-12/h8-11H,2-7H2,1H3,(H,21,22)
Standard InChI Key RKTGIZSIZTUPAI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₂₀ClNO₃S, with a molecular weight of 377.88 g/mol. Its IUPAC name, ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, reflects its bicyclic structure comprising a seven-membered cycloheptane fused to a thiophene ring. The 4-chlorobenzamide substituent at the C-2 position and the ethyl ester at C-3 are critical for its bioactivity .

Table 1: Key Molecular Properties

PropertyValue
CAS Number76981-85-6
Molecular FormulaC₁₉H₂₀ClNO₃S
Molecular Weight377.88 g/mol
IUPAC NameEthyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Key Functional GroupsEthyl ester, 4-chlorobenzamide

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a multi-step Gewald reaction, beginning with a Knoevenagel condensation between cycloheptanone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate . Subsequent cyclization with sulfur and diethylamine yields the thiophene core, followed by acylation with 4-chlorobenzoyl chloride to introduce the amide group . Modifications to the aryl substituents (e.g., halogen substitution) are achieved via targeted acyl chloride reactions, enabling structure-activity relationship (SAR) studies .

Critical Synthesis Steps:

  • Knoevenagel Condensation: Cycloheptanone + ethyl cyanoacetate → α,β-unsaturated nitrile.

  • Cyclization: Nitrile + sulfur → thiophene core.

  • Acylation: Thiophene intermediate + 4-chlorobenzoyl chloride → final product.

Mechanism of Action and Biological Activities

Antiviral Activity Against Influenza

The compound disrupts the PA-PB1 polymerase subunit interaction in influenza A and B viruses, a critical step for viral RNA replication . Computational docking studies reveal that the 4-chlorobenzamide group occupies a hydrophobic pocket in the PA subunit, while the ethyl ester stabilizes the binding via π-π interactions with residue W706 . This dual interaction inhibits polymerase assembly, reducing viral replication by >90% at micromolar concentrations .

Table 2: Antiviral Efficacy (EC₅₀ Values)

Compound DerivativeEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
Parent Compound90.7>250>2.75
p-Chloro Derivative18.0>250>13.89
2-Hydroxybenzamido Analog12.4>250>20.16

Data compiled from in vitro assays using MDCK and HEK 293T cells .

Comparative Analysis with Related Compounds

Structural analogs with modified aryl groups or cycloalkane rings demonstrate varying antiviral potencies. For instance:

  • p-Chloro Substitution: Enhances PA-PB1 inhibition (EC₅₀ = 18 μM) due to improved hydrophobic interactions .

  • Cyclohexane vs. Cycloheptane: Reducing ring size to cyclohexane increases cytotoxicity (CC₅₀ = 31 μM), limiting therapeutic utility .

  • Ester-to-Acid Conversion: Hydrolysis of the ethyl ester to a carboxylic acid improves solubility but reduces membrane permeability, lowering efficacy .

Research Advancements and Future Directions

Recent Innovations

  • Hydroxyl Group Incorporation: Introducing a 2-hydroxybenzamido moiety at C-2 improves binding affinity (EC₅₀ = 12.4 μM) via hydrogen bonding with PA residue K643 .

  • Bicyclic Derivatives: Compounds with fused quinoline or benzothiophene rings exhibit nanomolar activity but require toxicity optimization .

Challenges and Opportunities

  • Cytotoxicity: While the parent compound shows low cytotoxicity (CC₅₀ > 250 μM), structural modifications often increase off-target effects.

  • Drug Resistance: No resistance mutations reported to date, underscoring its novel mechanism .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator